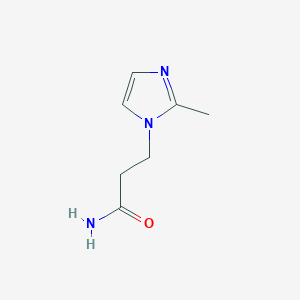
1H-Imidazole-1-propanamide, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-propanamide, 2-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-1-propanamide, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Radziszewski reaction, which combines glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods often involve acid-catalyzed methylation of imidazole by methanol .
Analyse Chemischer Reaktionen
1H-Imidazole-1-propanamide, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-propanamide, 2-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-propanamide, 2-methyl- involves its interaction with various molecular targets and pathways. Imidazole derivatives often act by binding to specific enzymes or receptors, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-1-propanamide, 2-methyl- can be compared with other similar compounds, such as:
1-Methylimidazole: Used as a precursor for the synthesis of pyrrole-imidazole polyamides.
2-Methylimidazole: Known for its use in the production of pharmaceuticals and agrochemicals.
2-Iodo-1-methyl-1H-imidazole: Utilized in various organic synthesis reactions.
The uniqueness of 1H-Imidazole-1-propanamide, 2-methyl- lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
43115-75-9 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11N3O/c1-6-9-3-5-10(6)4-2-7(8)11/h3,5H,2,4H2,1H3,(H2,8,11) |
InChI-Schlüssel |
WAJBECSQWBCZFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















